molecular formula C9H14N2O7 B1329767 alpha-Glutamylaspartic acid CAS No. 3918-84-1

alpha-Glutamylaspartic acid

Cat. No. B1329767
CAS RN: 3918-84-1
M. Wt: 262.22 g/mol
InChI Key: FYYSIASRLDJUNP-WHFBIAKZSA-N
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Description

Alpha-Glutamylaspartic acid is a dipeptide composed of the amino acids glutamic acid and aspartic acid. It is of interest in the study of protein structure and function, particularly in the context of enzymatic activity and peptide conformation. The research on related compounds and enzymatic reactions provides insights into the role of specific amino acid residues in catalysis and peptide behavior.

Synthesis Analysis

The synthesis of alpha-Glutamylaspartic acid can be inferred from studies on similar compounds. For instance, alpha-(Fluoromethyl)glutamic acid (FMG) has been synthesized and used to study its interaction with enzymes like glutamate decarboxylase . Although the synthesis of alpha-Glutamylaspartic acid itself is not directly described, the methodologies applied in the synthesis of FMG could potentially be adapted for the synthesis of alpha-Glutamylaspartic acid.

Molecular Structure Analysis

The molecular structure of alpha-Glutamylaspartic acid has been elucidated through crystallography. The dipeptide crystallizes in an orthorhombic space group, with the peptide linkage adopting a trans conformation. The crystal structure reveals that the dipeptide exists as a zwitterion, with the amino terminus protonated and the main chain carboxyl group deprotonated . This information is crucial for understanding the dipeptide's behavior in various environments and its interaction with other molecules.

Chemical Reactions Analysis

Research on related enzymes and compounds provides insights into the chemical reactions involving amino acids like glutamic acid. For example, glutamic acid at position 49 of the alpha subunit of tryptophan synthase is essential for catalytic activity, and mutations at this position affect ligand binding and enzyme activity . Similarly, the study of glycosylasparaginase activity indicates that the alpha-carboxyl group of aspartic acid residues is necessary for enzymatic activity, highlighting the importance of specific functional groups in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of alpha-Glutamylaspartic acid can be inferred from the properties of its constituent amino acids and from the behavior of similar dipeptides. The zwitterionic nature of the dipeptide suggests that it will have distinct solubility properties in water and other solvents, which can affect its reactivity and interactions. The crystal structure provides information on potential hydrogen bonding and other intermolecular interactions, which are important for understanding the dipeptide's stability and reactivity .

Scientific Research Applications

Role in Blood Coagulation and Disease

Alpha-Glutamylaspartic acid, a derivative of glutamic acid, plays a significant role in blood coagulation. This is achieved through the post-translational modification of glutamic acid to 4-carboxyglutamate, which is essential for the binding of calcium ions. However, this modification can also lead to diseases such as bone resorption, osteoporosis, papilloma, and plaque atherosclerosis. The development of computational models for predicting 4-carboxyglutamate sites is crucial due to its dual role in health and disease (Shah & Khan, 2020).

Nutritional and Health Implications

Alpha-Glutamylaspartic acid, as a variant of glutamine, is the most abundant free alpha-amino acid in plasma and skeletal muscle. It regulates gene expression, protein turnover, anti-oxidative function, nutrient metabolism, immunity, and acid-base balance. Its levels fluctuate in response to various pathological conditions, and supplementation may improve nitrogen balance in glutamine-deficient individuals or patients (Xi et al., 2011).

Biomedical Applications

Poly-alpha-glutamic acid (alpha-PGA) has potential applications in the biomedical field due to its water solubility, biodegradability, edibility, and non-toxic nature. It can be used in drug delivery carriers, biological adhesives, and other medical materials (Shih, Van, & Shen, 2004).

Metabolic and Signaling Roles in Plants

In plant metabolism, glutamate, which forms the basis of alpha-Glutamylaspartic acid, is crucial for amino acid metabolism. It is involved in various biosynthetic processes and may have signaling properties similar to those in animals, such as the activation of ion channels (Forde & Lea, 2007).

Role in Lifespan and Disease Prevention

Alpha-ketoglutarate (AKG), closely related to glutamic acid, plays a role in extending lifespan and delaying age-related diseases. This is achieved through its involvement in the Krebs cycle and its influence on protein synthesis and bone tissue formation (Wu et al., 2016).

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O7/c10-4(1-2-6(12)13)8(16)11-5(9(17)18)3-7(14)15/h4-5H,1-3,10H2,(H,11,16)(H,12,13)(H,14,15)(H,17,18)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYSIASRLDJUNP-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutamylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028815
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

alpha-Glutamylaspartic acid

CAS RN

3918-84-1
Record name L-α-Glutamyl-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3918-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Glutamylaspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003918841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-L-Glutamyl-L-aspartic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38Y324JU2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glutamylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028815
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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